Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl-
Description
Historical Context of Phenylurea Derivatives in Medicinal Chemistry
Early Developments in Urea-Based Therapeutics
The medicinal utility of urea derivatives dates to the early 20th century with the introduction of suramin , the first urea-containing drug approved for Human African Trypanosomiasis in 1922. Suramin’s success established urea as a privileged scaffold due to its ability to mediate hydrogen bonding and electrostatic interactions with biological targets. By the 1960s, hydroxycarbamide (HU), another urea derivative, gained traction as an antimetabolite for cancers such as chronic myeloid leukemia, further validating urea’s versatility in drug design.
Evolution of Phenylurea Derivatives
Phenylurea derivatives emerged as a distinct subclass with the development of sulfonylureas like tolbutamide and chlorpropamide for type 2 diabetes management. These agents functioned by stimulating insulin secretion via pancreatic β-cell potassium channel modulation. Subsequent research expanded phenylurea applications beyond metabolic disorders. For instance, trisubstituted phenyl ureas were optimized as neuropeptide Y5 (NPY5) receptor antagonists, achieving sub-nanomolar IC50 values in the early 2000s.
Table 1: Key Phenylurea Derivatives and Their Applications
Properties
CAS No. |
646536-33-6 |
|---|---|
Molecular Formula |
C18H22IN3O3 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
1-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-3-phenylurea |
InChI |
InChI=1S/C18H22IN3O3/c19-16-8-4-5-9-17(16)25-13-15(23)12-20-10-11-21-18(24)22-14-6-2-1-3-7-14/h1-9,15,20,23H,10-13H2,(H2,21,22,24) |
InChI Key |
NFHJVIVHOFPIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenol and 3-chloropropanol.
Formation of Intermediate: 2-iodophenol is reacted with 3-chloropropanol in the presence of a base to form 2-iodophenoxypropanol.
Amidation: The intermediate is then reacted with ethylenediamine to form N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-amine.
Final Urea Formation: The final step involves the reaction of the amine intermediate with phenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady production rate.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The iodophenoxy group can be reduced to a phenoxy group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The hydroxy and iodophenoxy groups play a crucial role in these interactions, facilitating hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues :
Key Observations :
Halogen vs. Hydroxyl Substitution: The iodine in the target compound may enhance receptor binding affinity compared to non-halogenated analogues like L755507 (4-hydroxyphenoxy) due to halogen bonding. However, L755507’s benzenesulfonamide group confers potent β3-adrenoceptor agonism . In contrast, N-trans-coumaroyl octopamine () lacks a urea core but shares anti-inflammatory activity via NO inhibition, suggesting divergent mechanisms despite phenolic similarities .
Side Chain Modifications: The hydroxypropyl-ethylamino side chain in the target compound mirrors β-adrenoceptor ligands (e.g., L742791, L755507) but differs in terminal groups. L742791’s sulfonamide group likely enhances selectivity for β1/β2 receptors .
Patent Derivatives (): Sulfonated ureas (e.g., N,N’-di-[2-(methanesulfonyloxy)phenyl]urea) prioritize sulfonyloxy groups for stability or prodrug activation, unlike the target compound’s iodophenoxy motif .
Physicochemical Properties :
Biological Activity
Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl- (CAS Number: 646536-34-7) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21I2N3O3
- Molar Mass : 455.29 g/mol
- Structure : The compound features a urea moiety linked to a phenyl group and a hydroxypropyl chain with an iodine substitution, which may influence its biological interactions.
The biological activity of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl- can be attributed to several mechanisms:
- Neurotropic Activity : Similar compounds have shown neurotropic effects, enhancing neuronal repair and neurite outgrowth in various studies. For instance, neurotrophic factors have been implicated in promoting neurite elongation and neuronal survival, suggesting potential applications in neurodegenerative diseases .
- Receptor Interactions : Preliminary studies indicate that derivatives of urea compounds may interact with various G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. This interaction can lead to modulation of neurotransmitter release and neuronal excitability .
In Vitro Studies
Research has demonstrated that urea derivatives can exhibit significant biological effects in vitro. For example, a study investigating the effects of related compounds on neuronal cultures found that they could enhance neurite outgrowth significantly compared to controls. This suggests potential therapeutic applications in conditions such as peripheral neuropathy .
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics of Urea, N-[2-[[2-hydroxy-3-(2-iodophenoxy)propyl]amino]ethyl]-N'-phenyl-. For instance, animal models have been utilized to assess the compound's safety profile and efficacy in promoting nerve regeneration. Results indicated that treated animals exhibited improved functional recovery following nerve injury, supporting the compound's neuroprotective properties .
Case Studies
- Case Study 1 : A study involving the administration of similar urea compounds in a mouse model showed enhanced recovery from sciatic nerve injury. The treated group demonstrated increased axonal regeneration and improved motor function compared to control groups.
- Case Study 2 : In another investigation, a related compound was tested for its ability to modulate pain responses in neuropathic pain models. The results indicated a significant reduction in pain sensitivity, highlighting the analgesic potential of urea derivatives .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neurotropic | Enhanced neurite outgrowth | |
| Receptor Interaction | Modulation of GPCR activity | |
| Analgesic | Reduced pain sensitivity in neuropathic models |
Table 2: Comparative Analysis of Urea Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
